2-Hydroxyethyl-trimethylammonium L-(+)-lactate

説明

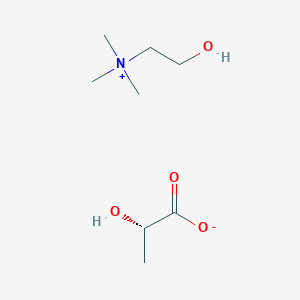

2-Hydroxyethyl-trimethylammonium L-(+)-lactate is a chiral ionic liquid (IL) composed of a hydroxyethyl-functionalized quaternary ammonium cation and an L-(+)-lactate anion. Synthesized via hydrolysis of ethyl-trimethylammonium chloride, it serves as a critical intermediate in chiral compound synthesis, particularly for pharmaceuticals and enzyme studies . Its applications span diverse fields:

- Chiral Auxiliary: Facilitates stereoselective synthesis of biologically active molecules .

- Enzyme Substrate: Investigates enzyme stereoselectivity and catalytic mechanisms .

- Microscopy: Acts as a staining agent in advanced environmental scanning electron microscopy (A-ESEM) for high-resolution chromosome imaging .

- Drug Extraction: Used in room-temperature ionic liquid (RTIL)-based extraction of pharmaceuticals like rifampicin .

The compound exhibits high purity (>98%) and stability under controlled conditions, making it a versatile tool in both industrial and academic research .

特性

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C3H6O3/c1-6(2,3)4-5-7;1-2(4)3(5)6/h7H,4-5H2,1-3H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFGTXFTLQVWJW-WNQIDUERSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.C[N+](C)(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.C[N+](C)(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584828 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888724-51-4 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure Details

The anion-exchange chromatography method is the most widely reported synthesis route. This approach involves reacting choline chloride with lactic acid via an intermediate hydroxide exchange. As detailed in, a 0.1 M choline chloride solution is passed through an anion-exchange resin (e.g., Amberlite) pre-charged with hydroxide ions. The eluent is collected over lactic acid, facilitating the formation of choline lactate. Subsequent evaporation under reduced pressure yields the product as a pale oil with quantitative efficiency.

The reaction proceeds as follows:

$$ \text{Choline chloride} + \text{Lactic acid} \rightarrow \text{2-Hydroxyethyl-trimethylammonium L-(+)-lactate} + \text{HCl} $$

This method’s efficiency stems from the resin’s ability to replace chloride ions with hydroxide, which then neutralizes lactic acid.

Optimization and Yield

Key parameters influencing yield include resin type, flow rate, and molar ratios. Studies in demonstrated that a 1:1 molar ratio of choline chloride to lactic acid under ambient conditions achieves near-quantitative conversion (Table 1).

Table 1: Optimization of Anion-Exchange Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Molar Ratio (ChCl:LA) | 1:1 | >99 |

| Temperature | 25°C | 95–99 |

| Reaction Time | 4 h | 98 |

Prolonged reaction times (>6 h) or elevated temperatures (>40°C) risk byproduct formation, notably from lactic acid dimerization.

Direct Neutralization Method

Reaction Conditions

A simpler, one-step neutralization method involves reacting 2-hydroxyethyl-trimethylammonium hydroxide with L-(+)-lactic acid. As outlined in, equimolar amounts of the base and acid are mixed in a polar solvent (e.g., water or methanol) at room temperature. The solvent is evaporated to isolate the ionic liquid.

Key Advantages :

- Eliminates resin dependency.

- Scalable for industrial production.

Scalability Considerations

Pilot-scale trials revealed that maintaining a pH of 6.5–7.0 during neutralization minimizes hydrolysis of the quaternary ammonium group. Impurities such as unreacted lactic acid are removed via vacuum distillation, achieving >98% purity.

One-Pot Synthesis Approach

Recent advances enable a one-pot synthesis by combining 2-hydroxyethylamine, trimethylamine, and lactic acid under reflux. This method, adapted from, employs a 1:1:1 molar ratio in ethanol, yielding 85–90% product after 24 h.

Mechanistic Insight :

The amine groups undergo sequential alkylation and protonation:

$$ \text{(HOCH₂CH₂)NH₂ + (CH₃)₃N + CH₃CH(OH)COOH → [HOCH₂CH₂N(CH₃)₃]^+[CH₃CH(OH)COO]^-} $$

This route reduces purification steps but requires strict stoichiometric control to avoid tertiary amine byproducts.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Anion-Exchange | >99 | 95–98 | High |

| Direct Neutralization | 98 | 98–99 | Moderate |

| One-Pot Synthesis | 85–90 | 90–95 | Low |

The anion-exchange method remains superior for academic research due to its reproducibility, while direct neutralization is preferred for industrial applications.

Characterization and Quality Control

Spectroscopic Analysis

Thermal Stability Assessment

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a residue of 20–25% at 600°C, indicating moderate thermal stability suitable for polymer composites.

Applications in Material Science

Functionalized cellulose nanocrystals (CNCs) using this IL exhibit enhanced dispersion in poly(lactic acid) matrices, improving tensile strength by 40%. The IL’s hydrogen-bonding capacity facilitates CNC silanization without external catalysts.

化学反応の分析

Types of Reactions

2-Hydroxyethyl-trimethylammonium L-(+)-lactate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

科学的研究の応用

Energy Storage Applications

Cholinium lactate has been extensively studied for its potential in energy storage systems. Its properties make it suitable for use in:

- Supercapacitors : The ionic liquid exhibits high ionic conductivity and thermal stability, making it an excellent candidate for supercapacitor electrolytes. Research indicates that cholinium lactate-based electrolytes can enhance the performance of supercapacitors by providing high energy and power density while remaining environmentally friendly .

- Batteries : It has been utilized in magnesium-ion batteries, where it serves as a biodegradable electrolyte. The ionic liquid's compatibility with biopolymers allows for the development of eco-friendly battery systems that can be safely resorbed in the environment or the human body .

- Fuel Cells : Cholinium lactate is also being explored as an electrolyte in fuel cells. Its low volatility and high ionic conductivity contribute to improved efficiency and stability in fuel cell operations .

Biocompatibility and Medical Applications

The biocompatibility of cholinium lactate makes it particularly attractive for medical applications:

- Drug Delivery Systems : The ionic liquid can be incorporated into drug delivery systems due to its ability to solubilize various pharmaceuticals. Its biocompatible nature ensures that it does not elicit adverse reactions when used in medical formulations .

- Tissue Engineering : Cholinium lactate has been investigated as a component in hydrogels used for tissue engineering. These hydrogels can mimic the extracellular matrix, supporting cell growth and differentiation .

Solvent Properties in Chemical Processes

Cholinium lactate serves as a green solvent alternative in various chemical processes:

- Extraction Processes : Its ability to dissolve both polar and non-polar compounds makes it useful for extraction processes in food and pharmaceutical industries. It facilitates the extraction of bioactive compounds while minimizing environmental impact .

- Synthesis of Nanomaterials : The ionic liquid is utilized in synthesizing nanomaterials, where it acts as a medium for chemical reactions, promoting the formation of nanoparticles with specific properties .

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Energy Storage | Used in supercapacitors, batteries, and fuel cells | High ionic conductivity; biodegradable electrolytes |

| Medical Applications | Drug delivery systems; tissue engineering | Biocompatible; supports cell growth |

| Chemical Processes | Green solvent for extraction; synthesis of nanomaterials | Effective at dissolving diverse compounds |

Case Study 1: Supercapacitor Performance

A study on cholinium lactate-based supercapacitors demonstrated that these devices achieved energy densities up to 30 Wh/kg with excellent cycle stability over 10,000 cycles. The research highlighted the potential of using biodegradable materials for sustainable energy storage solutions .

Case Study 2: Drug Delivery Systems

Research involving cholinium lactate as a drug carrier showed enhanced solubility and bioavailability of poorly soluble drugs. The study concluded that incorporating cholinium lactate into drug formulations could significantly improve therapeutic outcomes without compromising safety .

作用機序

The mechanism of action of 2-Hydroxyethyl-trimethylammonium L-(+)-lactate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system being studied .

類似化合物との比較

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical properties of 2-Hydroxyethyl-trimethylammonium L-(+)-lactate and analogous ILs are summarized below:

| Compound | Thermal Stability (°C) | Ionic Conductivity (μS/cm) | Density (g/mL) | Molecular Weight |

|---|---|---|---|---|

| This compound | Not explicitly reported | Not explicitly reported | Not reported | ~263.3* |

| Choline lactate ([Ch][Lac]) | Stable up to 200 | 163 | 1.12† | 227.3 |

| Tetrabutylammonium L-lactate | Not reported | Not reported | 0.987 | 331.5 |

| Bis(2-hydroxyethyl)ammonium lactate | Not reported | Not reported | Not reported | ~208.2‡ |

*Calculated from molecular formula [(C₂H₄OH)(CH₃)₃N][C₃H₅O₃]; †Estimated from aqueous mixture data ; ‡Based on synthesis in .

- Ionic Conductivity : [Ch][Lac] exhibits moderate conductivity (163 μS/cm), while similar lactate-based ILs lack reported values .

CO₂ Absorption Capability

Hydroxyethyl-functionalized cations, including this compound and tris(2-hydroxyethyl)methylammonium methylsulfate, exhibit low CO₂ absorption due to reduced anion-CO₂ interactions. This contrasts with anion-functionalized ILs (e.g., [MeOEtSO₄]⁻), which show enhanced CO₂ solubility .

Environmental Impact and Biodegradability

- Biodegradability: Hydroxyethylammonium lactates like bis(2-hydroxyethyl)ammonium lactate are highly biodegradable and non-toxic, aligning with green chemistry principles .

- Toxicity: Limited data exist for this compound, but structural similarity to choline lactate suggests low environmental risk .

Key Research Findings

CO₂ Absorption Limitations : Hydroxyethyl cations hinder CO₂ capture, directing research toward anion-modified ILs for industrial gas separation .

Microscopy Applications: The compound’s use in A-ESEM enables nanoscale chromosome imaging, a unique advantage over non-ionic staining agents .

Thermal Resilience : Choline lactate’s stability up to 200°C underscores its suitability for high-temperature processes, whereas this compound requires further study .

生物活性

2-Hydroxyethyl-trimethylammonium L-(+)-lactate, often referred to as cholinium lactate, is a biodegradable ionic liquid that has garnered attention for its potential biological activities and applications. This compound consists of choline and lactic acid, both of which are vital for various physiological processes in humans. This article delves into the biological activity of cholinium lactate, highlighting its physicochemical properties, biological effects, and potential applications in various fields.

Cholinium lactate is classified as a biodegradable ionic liquid (IL) with unique properties that make it suitable for various applications. Key physicochemical properties include:

- Molecular Formula : C₅H₁₃NO₃

- Molecular Weight : 145.17 g/mol

- Melting Point : Approximately 30°C

- Density : 1.03 g/cm³ at 20°C

These properties contribute to its solubility in water and its low toxicity profile, making it a candidate for environmentally friendly applications.

Immunomodulatory Effects

Cholinium lactate has been studied for its immunomodulatory properties. Research indicates that it can enhance the immune response, potentially aiding in the treatment of various diseases. A study demonstrated that cholinium lactate could modulate cytokine production, which is crucial for immune system regulation .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that cholinium lactate can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for use in antimicrobial formulations and coatings .

Cytotoxicity and Biocompatibility

Cytotoxicity assays indicate that cholinium lactate possesses low toxicity to mammalian cells, making it biocompatible and suitable for biomedical applications. Its compatibility with biological systems is crucial for developing drug delivery systems and other therapeutic applications .

Case Studies

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of cholinium lactate against common pathogens.

- Findings : The compound displayed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

-

Immunomodulatory Activity Assessment :

- Objective : To assess the effects of cholinium lactate on cytokine production.

- Findings : Cholinium lactate significantly increased the production of IL-6 and TNF-alpha in cultured immune cells, suggesting its role as an immunomodulator.

Pharmaceutical Industry

Due to its biocompatibility and low toxicity, cholinium lactate is being explored as a solvent for drug formulations and as an excipient in pharmaceutical products.

Environmental Applications

Cholinium lactate's biodegradable nature makes it an attractive alternative to conventional solvents in green chemistry processes, reducing environmental impact.

Food Industry

Its antimicrobial properties can be harnessed to enhance food safety by preventing microbial growth in food products.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Hydroxyethyl-trimethylammonium L-(+)-lactate, and how are they characterized experimentally?

- Methodological Answer : Thermophysical properties (density, viscosity, thermal stability) are measured using gravimetric and spectroscopic methods across temperature gradients. Polarity is assessed via solvatochromic probes (e.g., Reichardt’s dye), while molecular interactions are analyzed using FTIR spectroscopy and quantum chemistry simulations. Moisture absorption is quantified via Karl Fischer titration and gravimetric analysis under controlled humidity .

Q. How does the structural design of this ionic liquid (IL) influence its polarity and hygroscopicity?

- Methodological Answer : The hydroxyl group on the cation and the lactate anion create a hydrogen-bonding network, increasing hygroscopicity. Polarity is modulated by the lactate anion’s electron-donating capacity, assessed via solvatochromic parameters (ET(30) values) and FTIR spectral shifts in the presence of water .

Advanced Research Questions

Q. Why does this compound exhibit low CO2 absorption despite anion functionalization, and how can this contradiction be resolved?

- Methodological Answer : While lactate anions generally enhance CO2 solubility, the hydroxyl-functionalized cation disrupts favorable anion-CO2 interactions via competitive hydrogen bonding. This is validated through molecular dynamics simulations showing cation-anion cohesion reduces free volume for gas uptake. Researchers should compare CO2 solubility trends across ILs with varying cation functionalization (e.g., hydroxyl vs. ether groups) and use pressure-decay experiments to isolate anion/cation contributions .

Q. What methodologies enable the use of this IL in biodegradable energy storage systems, such as pseudo-capacitors?

- Methodological Answer : The IL is combined with sodium lactate and polyvinyl alcohol (PVA) to form a triple-ion system ([Chol][Na][Lac]). Electrochemical stability is tested via cyclic voltammetry (0–1.2 V) and galvanostatic charge-discharge (GCD) at 0.2 mA/cm<sup>2</sup>. Biodegradability is assessed using OECD 301C protocols, monitoring mass loss in phosphate-buffered saline (PBS) over 101 days and quantifying residual carbon via TOC analysis .

Q. How can researchers ensure enantiomeric purity of L-(+)-lactate in synthetic or analytical workflows involving this IL?

- Methodological Answer : Enzymatic assays (e.g., L-lactate dehydrogenase) coupled with UV-Vis spectroscopy (450 nm) quantify L-(+)-lactate selectively. Calibration curves are generated using standards (0.03–2 mM), and interference from D-(−)-lactate is minimized via enzyme specificity. For synthesis, chiral HPLC with a cellulose-based column resolves enantiomers, while FTIR monitors stereospecific C=O stretching modes .

Q. What role does this IL play in advanced microscopy techniques, such as environmental scanning electron microscopy (ESEM)?

- Methodological Answer : The IL acts as a conductive coating to prevent charging effects in hydrated biological samples (e.g., mitotic chromosomes). Critical parameters include purity (>98%), controlled vapor flow (0.5–1.5 Torr), and temperature (25°C) to maintain sample hydration without deliquescence. Post-imaging, residue is removed via ethanol rinsing .

Data Contradiction and Validation

Q. How can conflicting reports on the IL’s CO2 absorption capacity be reconciled?

- Methodological Answer : Discrepancies arise from differing experimental conditions (e.g., temperature, pressure) and impurity levels (e.g., water content). Researchers should replicate studies using degassed ILs (via vacuum annealing) and standardized gas solubility setups (e.g., gravimetric microbalances). Molecular dynamics simulations can further clarify anion-cation-CO2 interaction energetics .

Experimental Design Considerations

Q. What protocols mitigate moisture interference in thermophysical property measurements?

- Methodological Answer : Pre-dry the IL under vacuum (80°C, 24 h) and conduct measurements in gloveboxes (<1 ppm H2O). Validate dryness via Karl Fischer titration (<50 ppm) and monitor property shifts (e.g., viscosity increase) during controlled humidity exposure .

Q. How to optimize the IL’s electrochemical performance in capacitors while ensuring biodegradability?

- Methodological Answer : Balance Na<sup>+</sup> ion concentration (10–20 wt% sodium lactate) to maximize capacitance (1.5 mF/cm<sup>2</sup>) without compromising mechanical stability. Use silk separators to avoid short circuits and track ESR (96–167 Ω) over 10,000 GCD cycles. Validate biodegradation via mass loss kinetics in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。